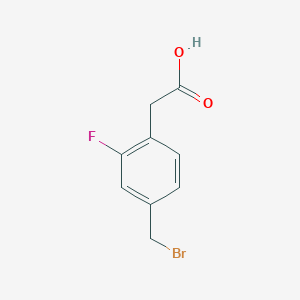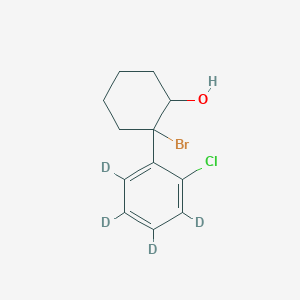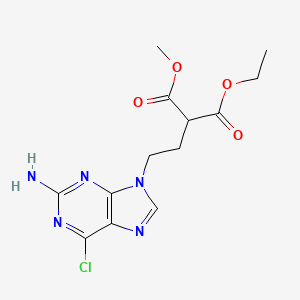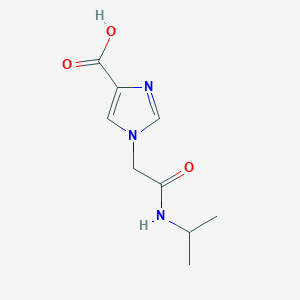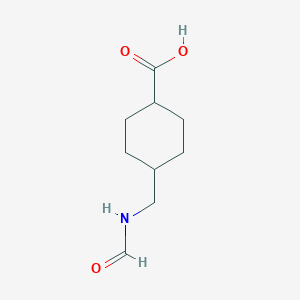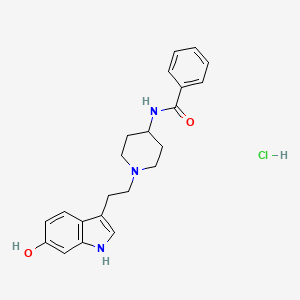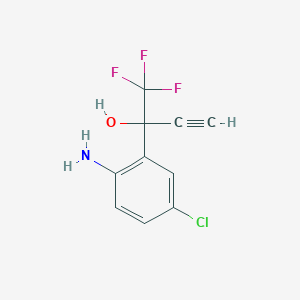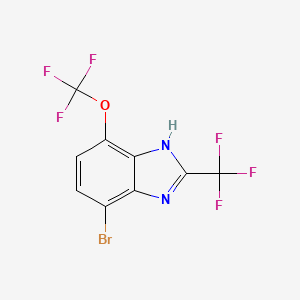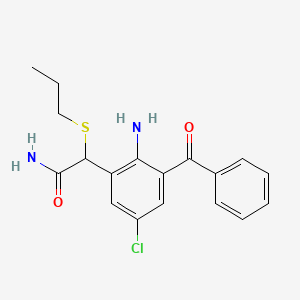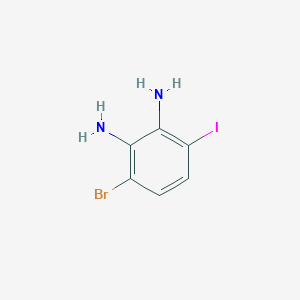
3-Bromo-6-iodobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-iodobenzene-1,2-diamine is an aromatic compound with the molecular formula C6H6BrIN2. This compound contains a benzene ring substituted with bromine, iodine, and two amine groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-iodobenzene-1,2-diamine typically involves multiple steps. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Halogenation: Introduction of bromine and iodine to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar steps as in laboratory synthesis but on a larger scale, with optimized reaction conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-iodobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where electrophiles replace hydrogen atoms.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Bromination: Typically involves bromine or bromine-containing reagents.
Iodination: Involves iodine or iodine-containing reagents.
Reduction: Commonly uses reducing agents like hydrogen gas or metal hydrides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
3-Bromo-6-iodobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Bromo-6-iodobenzene-1,2-diamine exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
3-Bromoiodobenzene: Similar structure but lacks the amine groups.
2,6-Difluoro-4-bromoiodobenzene: Contains fluorine atoms instead of amine groups.
Uniqueness
3-Bromo-6-iodobenzene-1,2-diamine is unique due to the presence of both bromine and iodine atoms along with two amine groups on the benzene ring.
Properties
Molecular Formula |
C6H6BrIN2 |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
3-bromo-6-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6BrIN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 |
InChI Key |
LROZMKJICPCSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


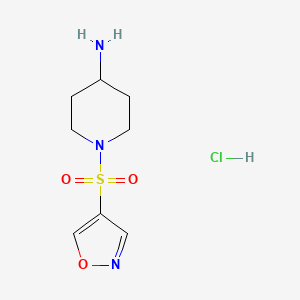
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)
